2-Amino-4-(3-(benzyloxy)phenyl)-6-(4-fluorophenyl)nicotinonitrile
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Overview
Description
2-Amino-4-(3-(benzyloxy)phenyl)-6-(4-fluorophenyl)nicotinonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a benzyloxy group, and a fluorophenyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-(benzyloxy)phenyl)-6-(4-fluorophenyl)nicotinonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the nicotinonitrile core, followed by the introduction of the benzyloxy and fluorophenyl groups through various substitution reactions. The amino group is then introduced via amination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the compound for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-(benzyloxy)phenyl)-6-(4-fluorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-4-(3-(benzyloxy)phenyl)-6-(4-fluorophenyl)nicotinonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique chemical properties make it suitable for applications in areas such as catalysis, polymer science, and materials engineering.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-(benzyloxy)phenyl)-6-(4-fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-4-(3-(benzyloxy)phenyl)-6-(4-fluorophenyl)nicotinonitrile include:
- 2-Amino-4-(3,4-difluorophenyl)thiazole
- 2-Amino-4-(3-(benzyloxy)phenyl)thiazole
- 2-Amino-4-(4-fluorophenyl)nicotinonitrile
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of functional groups attached to the nicotinonitrile core
Properties
IUPAC Name |
2-amino-6-(4-fluorophenyl)-4-(3-phenylmethoxyphenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O/c26-20-11-9-18(10-12-20)24-14-22(23(15-27)25(28)29-24)19-7-4-8-21(13-19)30-16-17-5-2-1-3-6-17/h1-14H,16H2,(H2,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOSUZSATJQAFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=NC(=C3C#N)N)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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